molecular formula C10H6N2O B1437725 5-Hydroxyquinoline-2-carbonitrile CAS No. 586413-05-0

5-Hydroxyquinoline-2-carbonitrile

Cat. No. B1437725
M. Wt: 170.17 g/mol
InChI Key: PBXWFTPUPUVGHW-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 . It’s used in various chemical reactions and has potential applications in different fields .

Scientific Research Applications

    Antimicrobial Activity

    • Field: Medicinal Chemistry
    • Application: Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial effects .
    • Method: The exact method of application or experimental procedures would depend on the specific study, but generally, these compounds are tested against various microbial strains to assess their efficacy .
    • Results: The results vary depending on the specific 8-HQ derivative and the microbial strain tested .

    Anticancer Activity

    • Field: Oncology
    • Application: Some 8-HQ derivatives have shown anticancer activity .
    • Method: These compounds are typically tested in vitro against various cancer cell lines to determine their cytotoxicity .
    • Results: The results depend on the specific 8-HQ derivative and the cancer cell line tested .

    Antifungal Activity

    • Field: Mycology
    • Application: 8-HQ derivatives have been found to have antifungal properties .
    • Method: These compounds are tested against various fungal strains to assess their antifungal activity .
    • Results: The efficacy of these compounds varies depending on the specific 8-HQ derivative and the fungal strain tested .

Future Directions

Quinoline derivatives, such as 5-Hydroxyquinoline-2-carbonitrile, have a rich diversity of biological properties and are considered a “privileged structure” in medicinal chemistry . They are being further explored for therapeutic applications .

properties

IUPAC Name

5-hydroxyquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXWFTPUPUVGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyquinoline-2-carbonitrile

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Typical procedure to prepare 2-cyanoquinoline from N-oxide: Preparation of 2-cyano-5-hydroxyl-2-quinoline: Trimethylsilyl cyanide (12.4 ml) was added into a solution of 5-hydroxyl-quinoline N-oxide (5 g) with triethylamine (13 ml) in MeCN. After the reaction was stirred at room temperature for 12 hours, solvents were removed under vaccum to provide a residue which was then partitioned between saturated NaHCO3 solution (100 ml) and EtOAc (100 ml). The aqueous solution was then extracted with EtOAc (2×100 ml). And the combined organic layer was dried over anhydrous MgSO4, filtered and concentrated to afford a crude product which purified by silica gel column chromatography to provide 5.3 g of 2-cyano-5-hydroxylquinoline. MS m/z: (M+H)+ calcd for C10H7N2O 171.06, found 171.03. HPLC retention time: 1.22 minutes (column I).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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